molecular formula C14H16NO3P B3828658 Bis(3-methylphenyl) phosphoramidate CAS No. 74178-24-8

Bis(3-methylphenyl) phosphoramidate

Cat. No.: B3828658
CAS No.: 74178-24-8
M. Wt: 277.25 g/mol
InChI Key: MHXKRLDJPWTMDD-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl) phosphoramidate (CAS: 74178-24-8) is an organophosphorus compound with the molecular formula C₁₄H₁₆NO₃P and a molecular weight of 277.2555 g/mol. Its structure consists of a central phosphorus atom bonded to two 3-methylphenyl groups via oxygen atoms and an amide group. Key physicochemical properties include a density of 1.228 g/cm³, a boiling point of 405.9°C, and a melting point of 199.3°C . The compound’s InChI key (InChI=1/C14H16NO3P...) confirms its stereochemical uniqueness.

For instance, phosphoramidate derivatives are explored for antiparasitic activity (e.g., against Trypanosoma cruzi), thermal stabilization in polymers, and synthetic versatility in organocatalysis.

Properties

IUPAC Name

1-[amino-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO3P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXKRLDJPWTMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(N)OC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308244
Record name Bis(3-methylphenyl) phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74178-24-8
Record name NSC202812
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(3-methylphenyl) phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of bis(3-methylphenyl) phosphoramidate can be achieved through several synthetic routes. Common methods include:

    Salt Elimination: This involves the reaction of a phosphorus halide with an amine, resulting in the formation of the phosphoramidate.

    Oxidative Cross-Coupling: This method uses oxidative conditions to couple phosphorus and nitrogen-containing compounds.

    Azide Reduction: In this method, azides are reduced to form the phosphoramidate.

    Hydrophosphinylation: This involves the addition of a phosphorus-hydrogen bond to a nitrogen-containing compound.

    Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This is a more specialized method involving the reaction of a phosphoramidate with an aldehyde and a dienophile.

Chemical Reactions Analysis

Bis(3-methylphenyl) phosphoramidate undergoes various chemical reactions, including:

Scientific Research Applications

Bis(3-methylphenyl) phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(3-methylphenyl) phosphoramidate involves its interaction with molecular targets through its phosphoryl and amine groups. These interactions can lead to the inhibition of enzymes that are involved in phosphorus metabolism, thereby affecting various biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to mimic natural phosphorus-containing molecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Structural Analogues

a. Diisopropyl-N-(t-Boc)-N-(3-methylphenyl)phosphoramidate (14e)

  • Structure : Features a tert-butoxycarbonyl (Boc)-protected amine and isopropyl ester groups.
  • Synthesis : Prepared via rearrangement of N-aryl-N-Boc-phosphoramidates in ethyl acetate.

b. Bis(4-sulfamoylphenyl) Phenylphosphonate (10)

  • Structure : Substituted with sulfonamide groups instead of methylphenyl moieties.
  • Application : Acts as a carbonic anhydrase inhibitor, demonstrating the role of sulfonamide groups in enhancing target specificity.

c. Resorcinol Bis(diphenyl phosphate) (RDP)

  • Structure : Aromatic phosphate ester without an amide group.
  • Thermal Stability : Leaves less char residue (8.5%) at 600°C compared to phosphonamidates (15–20%), indicating inferior flame-retardant performance relative to amide-containing analogues.
Thermal and Chemical Stability
Compound Type Char Residue at 600°C Key Functional Group Reference
Phosphoramidates 15–20% P–N bond
Phosphates (e.g., RDP) 8.5% P–O bond
Thiophosphates Similar to phosphates P–S bond

The P–N bond in phosphoramidates enhances char formation, making them superior flame retardants compared to phosphates. Bis(3-methylphenyl) phosphoramidate’s methyl groups may further improve thermal stability via hydrophobic interactions.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Bis(3-methylphenyl) phosphoramidate?

Synthesis typically involves reacting 3-methylphenol with phosphorus oxychloride under controlled anhydrous conditions, followed by amidation. Purification via recrystallization or column chromatography is critical to isolate the product. Characterization should include:

  • NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm ester and amide bond formation .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (C₁₄H₁₆NO₃P; 277.25 g/mol) .
  • Thermogravimetric analysis (TGA) to assess thermal stability (boiling point: 405.9°C at 760 mmHg) .

Q. What key physical/chemical properties are critical for experimental design?

Key properties include:

  • Density : 1.228 g/cm³, which affects solvent selection for reactions .
  • Vapor pressure : 8.49×10⁻⁷ mmHg at 25°C, indicating low volatility and the need for inert atmospheres in high-temperature reactions .
  • Hygroscopicity : Stability in dry environments to prevent hydrolysis of the phosphoramidate bond .
  • LogP : Estimated hydrophobicity (not explicitly provided) can guide solubility studies in organic vs. aqueous media.

Q. What are the primary research applications of this compound?

  • Flame retardant research : As a phosphorus-based compound, it may act as a plasticizer or synergist in polymer matrices. Environmental screening data (e.g., REACH registrations) suggest utility in materials science .
  • Intermediate in organophosphorus chemistry : Its reactivity with nucleophiles (e.g., amines) makes it a candidate for synthesizing phosphoramidate derivatives for catalytic or medicinal studies .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers under inert gas (e.g., N₂), away from oxidizers, due to sensitivity to moisture and oxidative degradation .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Toxicity data (e.g., LD₅₀) should be referenced from SDS sheets .
  • Waste disposal : Classify as hazardous waste; incinerate in approved facilities to prevent environmental release .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound?

  • Kinetic analysis : Monitor hydrolysis rates under varying pH/temperature using HPLC or ³¹P NMR to identify degradation pathways .
  • Computational modeling : Employ DFT calculations to map electron density around the phosphorus center, predicting sites for nucleophilic attack .
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms in aqueous environments .

Q. What experimental designs optimize stability studies under diverse conditions?

  • Factorial design : Test variables like temperature (25–100°C), humidity (0–80% RH), and UV exposure using a 2³ factorial matrix to identify dominant degradation factors .
  • Accelerated aging : Combine TGA with FTIR to correlate thermal decomposition (onset ~199.3°C) with structural changes .
  • Long-term stability : Store samples in controlled environments (e.g., desiccators, argon) and analyze monthly via LC-MS for degradation products .

Q. How can environmental fate and toxicity be assessed methodologically?

  • Biodegradation assays : Use OECD 301 guidelines to test microbial breakdown in soil/water systems, quantifying metabolites via GC-MS .
  • Ecotoxicology : Perform Daphnia magna or algal growth inhibition tests to determine EC₅₀ values, referencing EPA prioritization frameworks for flame retardants .
  • Adsorption studies : Analyze interactions with indoor surfaces (e.g., silica, cellulose) using microspectroscopic imaging to assess environmental persistence .

Q. How should contradictory data on physicochemical properties be resolved?

  • Meta-analysis : Compare datasets from multiple sources (e.g., REACH dossiers, peer-reviewed studies) to identify outliers or methodological inconsistencies .
  • Reproducibility protocols : Standardize measurement conditions (e.g., purity ≥98%, solvent choice) to minimize variability in reported values like density or vapor pressure .
  • Collaborative validation : Partner with independent labs to replicate key experiments, ensuring alignment with theoretical frameworks (e.g., QSAR models for toxicity predictions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3-methylphenyl) phosphoramidate
Reactant of Route 2
Bis(3-methylphenyl) phosphoramidate

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